molecular formula C4H7ClN4O2 B1635097 5,6-Diaminouracil hydrochloride CAS No. 53608-89-2

5,6-Diaminouracil hydrochloride

Cat. No.: B1635097
CAS No.: 53608-89-2
M. Wt: 178.58 g/mol
InChI Key: VHMLWEBEDKTKOQ-UHFFFAOYSA-N
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Description

5,6-Diaminouracil hydrochloride is an organic compound belonging to the class of pyrimidones It is characterized by the presence of amino groups at the 5 and 6 positions of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diaminouracil hydrochloride typically involves the acetylation of uric acid followed by hydrolysis of the acetyl derivative. this method has faced challenges when scaled up . An alternative and more efficient method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method offers high yields and mild reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of non-hazardous reagents and optimized reaction conditions, as mentioned above, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diaminouracil hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles to form substituted uracil derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Nitro-uracil derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted uracil derivatives with various functional groups.

Scientific Research Applications

5,6-Diaminouracil hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-diaminouracil hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups at positions 5 and 6 of the uracil ring allow the compound to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Uniqueness: 5,6-Diaminouracil hydrochloride is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research.

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMLWEBEDKTKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53608-89-2
Record name 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE MONOHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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